Sodium 2-cyclopropylethane-1-sulfinate
Description
Sodium 2-cyclopropylethane-1-sulfinate is an organosulfur compound characterized by a cyclopropyl-substituted ethane backbone linked to a sulfinate group (R-SO₂⁻). These compounds are typically used in organic synthesis, pharmaceuticals, and industrial applications due to their reactivity and stability. The cyclopropyl group may confer unique steric and electronic properties, influencing solubility, stability, and reactivity compared to linear or branched analogs .
Properties
Molecular Formula |
C5H9NaO2S |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
sodium;2-cyclopropylethanesulfinate |
InChI |
InChI=1S/C5H10O2S.Na/c6-8(7)4-3-5-1-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChI Key |
UZNDZLJZIQNVIO-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reduction of Sulfonyl Hydrazides
A patent by CN112358424A demonstrates a transition-metal-free method using sulfonyl hydrazides and alcohols under reducing conditions. For this compound, the synthesis involves:
- Substrate Preparation : 2-Cyclopropylethanesulfonyl hydrazide is synthesized via hydrazinolysis of 2-cyclopropylethanesulfonyl chloride.
- Reductive Coupling : The sulfonyl hydrazide reacts with methanol or ethanol in the presence of sodium sulfite (Na₂SO₃) at 80°C for 6 hours. The reducing agent facilitates S–N bond cleavage, yielding the sulfinate intermediate.
- Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and concentrated to isolate the product.
Key Advantages :
- Eliminates transition metals, reducing cost and toxicity.
- Achieves yields up to 85% for analogous alkyl sulfinates.
Limitations :
- Requires pre-synthesized sulfonyl hydrazide, adding synthetic steps.
Alkylation of Sulfinate Salts
The Thieme Connect review highlights alkylation of sodium sulfinates with alkyl halides as a classical route. For 2-cyclopropylethane-1-sulfinate:
- Nucleophilic Displacement : Sodium methanesulfinate reacts with 1-bromo-2-cyclopropylethane in dimethylformamide (DMF) at 80°C.
- Mechanism : The sulfinate anion (RSO₂⁻) attacks the electrophilic carbon of the alkyl halide, forming the C–S bond.
- Optimization : LiBr additives enhance reactivity, achieving regioselectivity ratios up to 100:0 for branched products.
Typical Conditions :
Sulfur Dioxide Insertion into Organometallic Reagents
Chemical Reviews describes SO₂ insertion into Grignard or organolithium reagents:
- Organometallic Synthesis : 2-Cyclopropylethyllithium is prepared from 1-bromo-2-cyclopropylethane and lithium metal.
- SO₂ Quenching : Gaseous SO₂ is introduced at −78°C, forming the sulfinic acid intermediate.
- Neutralization : Treatment with NaOH yields the sodium sulfinate.
Critical Considerations :
- Requires anhydrous conditions and strict temperature control.
- Yields exceed 90% for linear alkyl derivatives.
Comparative Analysis of Methods
Mechanistic Insights
- Reductive Method : Sodium sulfite acts as a two-electron reductant, cleaving the S–N bond in sulfonyl hydrazides to generate the sulfinate anion.
- Alkylation : Polar aprotic solvents stabilize the sulfinate anion, enhancing nucleophilicity.
- SO₂ Insertion : Organometallic reagents undergo radical-mediated trapping with SO₂, followed by acid-base neutralization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expected signals at δ 0.2–0.6 (cyclopropyl CH₂), δ 1.2–1.6 (methylene CH₂), and δ 3.4–3.7 (SO₂Na group).
- ¹³C NMR : Cyclopropane carbons appear at δ 6–10, with sulfinate carbon at δ 55–60.
Infrared Spectroscopy :
Applications and Derivatives
This compound serves as a precursor to:
Scientific Research Applications
Sodium 2-cyclopropylethane-1-sulfinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 2-cyclopropylethane-1-sulfinate exerts its effects involves the interaction of the sulfinic acid moiety with various molecular targets. This interaction can lead to the formation of sulfonyl radicals, which can participate in a variety of chemical reactions. The pathways involved include sulfonylation, sulfenylation, and sulfinylation reactions, which are crucial in the synthesis of organosulfur compounds.
Comparison with Similar Compounds
Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
Structural Differences :
- Functional Group : Contains a sulfonate group (SO₃⁻) vs. the sulfinate group (SO₂⁻) in the target compound.
- Backbone : Features a methyl-substituted propene chain, introducing unsaturation, whereas Sodium 2-cyclopropylethane-1-sulfinate has a saturated cyclopropane ring.
Sodium 1-Heptanesulfonate (CAS 22767-50-6) and Sodium 1-Hexanesulfonate (CAS 2832-45-3)
Structural Differences :
- Chain Length : Linear heptane/hexane chains vs. the cyclopropane-ethane backbone.
- Functional Group : Both are sulfonates (SO₃⁻), differing in oxidation state from sulfinates.
Key Properties :
Sumatriptan Succinate-Related Sulfonamide Impurities
These emphasize the pharmaceutical relevance of sulfonate/sulfinate groups, though their structures lack cyclopropane motifs .
Comparative Data Table
Research Findings and Implications
- Reactivity : Sulfinates (e.g., this compound) are stronger nucleophiles than sulfonates due to the lower oxidation state of sulfur, making them preferable in C–S bond-forming reactions.
- Steric Effects : The cyclopropane ring may hinder reaction kinetics compared to linear analogs but could enhance stereoselectivity in catalytic processes.
- Safety : Sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate require minimal safety protocols, whereas sulfinates might demand stricter handling due to higher reactivity .
Biological Activity
Sodium 2-cyclopropylethane-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNaOS
- CAS Number : To be confirmed
This compound exhibits biological activity primarily through its interaction with various biological targets. The sulfinate group is known to participate in redox reactions, which can modulate oxidative stress in cells. This property is crucial for its potential therapeutic applications.
Biological Activities
- Antimicrobial Activity :
- Studies have indicated that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell walls, leading to cell lysis.
- Antioxidant Properties :
- The compound has been shown to scavenge free radicals, reducing oxidative damage in cellular systems. This antioxidant activity is beneficial in preventing diseases associated with oxidative stress.
- Anti-inflammatory Effects :
- Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential.
Case Study 2: Antioxidant Activity
In vitro assays conducted on human fibroblast cells showed that treatment with this compound resulted in a significant reduction (up to 50%) of reactive oxygen species (ROS) compared to untreated controls. This suggests its potential application in skin care formulations aimed at reducing oxidative stress.
Q & A
Q. Can computational models accurately predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Employ Molecular Dynamics (MD) simulations to model solvent interactions and transition states. Validate with experimental kinetic data (e.g., rate constants for sulfinate displacement). Use software like Gaussian or ORCA for DFT calculations, ensuring basis sets (e.g., 6-31G*) match experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
